Bis(2-ethylhexyl) fumarate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.94e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163916. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(2-ethylhexyl) (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4/c1-5-9-11-17(7-3)15-23-19(21)13-14-20(22)24-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3/b14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPXFXOUUANXRR-BUHFOSPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C=CC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CC)COC(=O)/C=C/C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051710 | |

| Record name | 2-Ethylhexyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [EPA ChAMP: Screening Level Hazard Characterization] | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl fumarate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13698 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000059 [mmHg] | |

| Record name | 2-Ethylhexyl fumarate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13698 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

141-02-6 | |

| Record name | 2-Ethylhexyl fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLHEXYL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19Q90W09ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bis(2-ethylhexyl) fumarate CAS number 141-02-6

An In-depth Technical Guide to Bis(2-ethylhexyl) fumarate (B1241708) (CAS: 141-02-6)

This technical guide provides a comprehensive overview of Bis(2-ethylhexyl) fumarate, also known as Dioctyl fumarate (DOF), a chemical compound with significant industrial applications. It is intended for researchers, scientists, and professionals in drug development and materials science, presenting detailed information on its properties, synthesis, applications, and safety profile.

Chemical and Physical Properties

This compound is a diester of fumaric acid and 2-ethylhexanol.[1][2] It is a colorless to pale yellow, clear liquid with a faint or slight odor.[1][3][4][5] It is characterized by low volatility and is insoluble in water but soluble in organic solvents like ethanol, acetone, chloroform, and methanol.[3][4][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 141-02-6 | [1][2][3][6] |

| Molecular Formula | C₂₀H₃₆O₄ | [1][2][6][7] |

| Molecular Weight | 340.50 g/mol | [2][7][8][9] |

| Appearance | Colorless to almost colorless clear liquid | [1][4][10] |

| Odor | Slight, mild | [1][6][10] |

| Melting Point | -58 °C | [5][6] |

| Boiling Point | 185 °C @ 0.7 kPa (5 mmHg) | [1][6] |

| 415 °C @ 760 mmHg | [8] | |

| Flash Point | 190 °C | [1][6] |

| Density / Relative Density | 0.94 g/cm³ | [1][6] |

| Vapor Pressure | 5.9 x 10⁻⁵ mmHg | [7][11] |

| Refractive Index (n20/D) | 1.458 | [6] |

| Water Solubility | Insoluble (1.19 mg/L at 20°C) | [1][3][6][10] |

| Solubility in Other Solvents | Soluble in ethanol, acetone, toluene (B28343), chloroform, methanol | [3][6][8] |

| LogP (n-octanol/water) | 7.94 | [6] |

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of fumaric acid with 2-ethylhexanol.[8][12] This reaction is typically catalyzed by an acid.[8][12] Another method is transesterification, which involves reacting an existing ester with 2-ethylhexanol.[12]

Experimental Protocol: Direct Esterification

While specific laboratory-scale protocols are not detailed in the provided results, a general procedure for the synthesis via direct esterification can be outlined based on established chemical principles.

Objective: To synthesize this compound from fumaric acid and 2-ethylhexanol.

Materials:

-

Fumaric acid

-

2-Ethylhexanol (in molar excess, e.g., 2.1 to 3.5 molar ratio to fumaric acid)[13]

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst like Amberlyst 36)[12][14]

-

Toluene (as a solvent and for azeotropic removal of water)[13]

-

Sodium bicarbonate or sodium carbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

-

Reaction flask (e.g., three-necked round-bottom flask)

-

Dean-Stark apparatus or equivalent water separator[15]

-

Condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble a reaction apparatus consisting of a three-necked flask equipped with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark trap fitted with a condenser.

-

Charging Reactants: Charge the flask with fumaric acid, 2-ethylhexanol, toluene, and the acid catalyst.[13]

-

Reaction: Heat the mixture to reflux.[13] The water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction is typically monitored by measuring the amount of water collected or by techniques like Thin Layer Chromatography (TLC).[15] The reaction is continued for several hours (e.g., 2-7 hours) until completion.[13][15]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a homogeneous acid catalyst was used, neutralize the excess acid by washing the organic layer with a sodium bicarbonate or sodium carbonate solution, followed by washing with water until the aqueous layer is neutral. If a heterogeneous catalyst was used, it can be removed by filtration.[13][14]

-

Separate the organic layer using a separatory funnel.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

-

Purification: Remove the toluene and excess 2-ethylhexanol by distillation, initially at atmospheric pressure and then under reduced pressure (vacuum distillation), to obtain the purified this compound product.[8][13]

Synthesis Workflow

Caption: Direct esterification workflow for this compound synthesis.

Industrial Applications

This compound is a versatile compound used across various industries due to its plasticizing, film-forming, and lubricating properties.[3][12][16]

Table 2: Key Applications of this compound

| Application Area | Function | Mechanism of Action | Source(s) |

| Polymers (especially PVC) | Plasticizer | Reduces intermolecular forces between polymer chains, increasing flexibility and durability. | [3][8][12] |

| Paints & Coatings | Additive, Reactive Diluent | Enhances adhesion, flexibility, and durability by forming a protective thin film. | [3][4][12] |

| Adhesives | Component | Improves adhesion properties and flexibility. | [4][12] |

| Lubricants | Lubricant | Provides enhanced oxidative stability and lubrication. | [3] |

| Cosmetics & Personal Care | Emollient, Conditioning Agent | Acts as a skin conditioning agent. | [7][12][17] |

| Chemical Manufacturing | Chemical Intermediate | Serves as a starting material for other chemicals, such as surfactants. | [18][19] |

| Pharmaceuticals | Excipient (Investigational) | Investigated for use in drug formulations due to its compatibility. | [12] |

The demand for this compound is driven by growth in the construction, automotive, and paints and coatings industries.[16][19] It is also considered an alternative to some phthalate (B1215562) plasticizers.[19]

Application Logic Diagram

Caption: Relationship between properties and applications of this compound.

Toxicology and Safety Information

This compound is considered to have low acute toxicity.[3][8] However, it is classified as causing skin and serious eye irritation.[1][10] Proper handling and personal protective equipment are necessary.

Table 3: Toxicological Data

| Endpoint | Species | Route | Value | Source(s) |

| Acute Toxicity (LD50) | Rat | Oral | 29200 mg/kg | [1] |

| Rat | Oral | >2000 mg/kg | [8] | |

| Skin Irritation | Rabbit | Dermal | Irritant | [11] |

| Eye Irritation | - | - | Serious Irritant | [1][10] |

| Skin Sensitization | Guinea Pig | Dermal | Potential Sensitizer (based on similar compounds) | [7][11] |

| Genotoxicity | - | - | No data available | [1] |

| Carcinogenicity | - | - | No data available | [1] |

| Reproductive Toxicity | - | - | Expected to be low (based on similar compounds) | [11] |

Note: Much of the detailed toxicological data comes from studies on structurally similar compounds, like Bis(2-ethylhexyl) phthalate (DEHP), rather than this compound itself. While DEHP has been studied extensively for reproductive toxicity and carcinogenicity, direct extrapolation of these specific mechanisms to the fumarate ester should be done with caution.[20][21][22][23]

Table 4: Safety and Handling

| Hazard Information | Precautionary Measures |

| Signal Word: Warning[1][10] | P264: Wash hands and face thoroughly after handling.[1] |

| Hazard Statements: | P280: Wear protective gloves, eye protection.[1] |

| H315: Causes skin irritation.[1][10] | P302+P352: IF ON SKIN: Wash with plenty of water.[1] |

| H319: Causes serious eye irritation.[1][10] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| Storage: Keep container tightly closed. Store in a cool, dark, and well-ventilated place away from oxidizing agents.[1][10] |

Conclusion

This compound (CAS 141-02-6) is a high-boiling, low-volatility liquid ester with significant utility as a plasticizer, coating additive, and lubricant. Its synthesis is straightforward, typically involving direct esterification. While it exhibits low acute toxicity, it requires careful handling due to its potential for skin and eye irritation. Its versatile properties ensure its continued importance in various industrial sectors, particularly as industries seek effective alternatives to certain regulated phthalates. Further research into its long-term toxicological profile and potential applications in specialized areas like pharmaceuticals could provide a more complete understanding of this compound.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. 2-Butenedioic acid (E)-, bis(2-ethylhexyl) ester [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 141-02-6: 2-Ethylhexyl fumarate | CymitQuimica [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. DIOCTYL FUMARATE | 141-02-6 [chemicalbook.com]

- 7. 2-Ethylhexyl fumarate | C20H36O4 | CID 5370325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solechem.eu [solechem.eu]

- 9. This compound | 141-02-6 | FB62551 [biosynth.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. 2-Ethylhexyl fumarate - Hazardous Agents | Haz-Map [haz-map.com]

- 12. Buy this compound | 141-02-6 [smolecule.com]

- 13. CN106928057B - Method for synthesizing maleic acid di (2-ethylhexyl) ester - Google Patents [patents.google.com]

- 14. This compound | 141-02-6 | Benchchem [benchchem.com]

- 15. Bis(2-ethylhexyl) maleate synthesis - chemicalbook [chemicalbook.com]

- 16. Dioctyl Fumarate Market Size & Share | Growth Report | 2034 [factmr.com]

- 17. diethyl hexyl fumarate, 141-02-6 [thegoodscentscompany.com]

- 18. PRODUCT | BUSINESS / PRODUCT | AIR WATER PERFORMANCE CHEMICAL INC. [awpc.co.jp]

- 19. persistencemarketresearch.com [persistencemarketresearch.com]

- 20. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 21. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]

- 22. Bis-(2-ethylhexyl) phthalate, an ubiquitous environmental contaminant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Bis(2-ethylhexyl) Fumarate

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and experimental protocols related to Bis(2-ethylhexyl) fumarate (B1241708). The information is intended for researchers, scientists, and professionals in drug development and material science who require a detailed understanding of this compound.

Molecular Structure and Identification

Bis(2-ethylhexyl) fumarate, also known as dioctyl fumarate, is the diester of fumaric acid and 2-ethylhexanol.[1][2][3] Its chemical structure is characterized by a central fumarate moiety with two 2-ethylhexyl groups attached via ester linkages. The molecule has a transatlantic configuration around the carbon-carbon double bond of the fumarate group, as indicated by its IUPAC name.[1][4]

Key Identifiers:

| Identifier | Value |

| IUPAC Name | bis(2-ethylhexyl) (E)-but-2-enedioate[1][4] |

| Synonyms | Di(2-ethylhexyl) fumarate, Dioctyl fumarate, Fumaric acid di(2-ethylhexyl) ester[1][2][3] |

| CAS Number | 141-02-6[1][3] |

| Molecular Formula | C20H36O4[1][4] |

| SMILES | CCCCC(CC)COC(=O)/C=C/C(=O)OCC(CC)CCCC[1][4] |

| InChI Key | ROPXFXOUUANXRR-BUHFOSPRSA-N[1][4] |

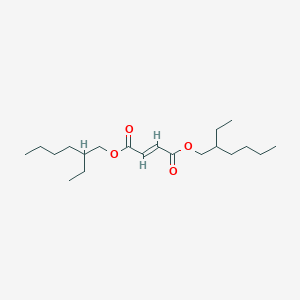

Below is a 2D diagram representing the molecular structure of this compound.

References

- 1. Esterification of Dicarboxylic Acids with 2-Ethylhexanol under Supercritical Conditions | Semantic Scholar [semanticscholar.org]

- 2. Separation of Bis(2-ethylhexyl) maleate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. US2522363A - Preparation of esters of fumaric acid - Google Patents [patents.google.com]

- 4. AT307378B - Process for the preparation of fumaric acid esters - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Bis(2-ethylhexyl) Fumarate from Fumaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for bis(2-ethylhexyl) fumarate (B1241708), a significant chemical intermediate and versatile molecule with applications ranging from polymer chemistry to materials science. This document details the core methodologies, presents quantitative data from cited experiments, and visualizes the key chemical transformations and workflows.

Introduction

Bis(2-ethylhexyl) fumarate (BEHF), also known as dioctyl fumarate (DOF), is the diester of fumaric acid and 2-ethylhexanol. Its chemical structure, featuring a trans-configured double bond, imparts specific reactivity and physical properties that make it a valuable component in various industrial applications. This guide will focus on the two predominant synthesis pathways originating from fumaric acid: direct esterification and a two-step process involving the isomerization of the corresponding maleate (B1232345) ester.

Primary Synthesis Routes

There are two principal methods for the industrial and laboratory-scale synthesis of this compound:

-

Direct Esterification of Fumaric Acid: This is the most straightforward approach, involving the reaction of fumaric acid with 2-ethylhexanol, typically in the presence of an acid catalyst. The reaction is a reversible esterification, and removal of water is necessary to drive the equilibrium towards the product.

-

Esterification of Maleic Anhydride (B1165640) followed by Isomerization: An alternative and often preferred industrial method begins with the esterification of maleic anhydride with 2-ethylhexanol to produce bis(2-ethylhexyl) maleate. The maleate is then isomerized to the more stable trans-isomer, this compound, using a suitable catalyst.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of this compound and its maleate precursor. The data has been compiled from various sources to provide a comparative overview of reaction conditions and outcomes.

| Parameter | Direct Esterification of Fumaric Acid | Esterification of Maleic Anhydride | Isomerization of Maleate to Fumarate |

| Reactants | Fumaric Acid, 2-Ethylhexanol | Maleic Anhydride, 2-Ethylhexanol | Bis(2-ethylhexyl) maleate |

| Catalyst | Sulfuric Acid, p-Toluenesulfonic acid (p-TSA), Amberlyst-15 | Sulfuric Acid, p-TSA, Amberlyst-15, Heteropolyacids | Phosphorus Oxychloride, Thionyl Chloride |

| Molar Ratio (Acid/Anhydride:Alcohol) | 1:2.2 (and higher excess of alcohol) | 1:2.1 to 1:3.5 | N/A |

| Catalyst Loading | Typically 0.5-2 wt% of reactants | 0.15-0.65 wt% of total feed (Heteropolyacid) | 0.001 to 0.05 mole per mole of ester |

| Temperature | 120-180 °C | 80-130 °C | 80-125 °C |

| Reaction Time | 4-10 hours | 2-7 hours | 2.5-5 hours |

| Yield | >95% (under optimal conditions) | >97% | >96% |

| Purification | Neutralization, Washing, Vacuum Distillation | Neutralization, Washing, Vacuum Distillation | Distillation |

Experimental Protocols

Method 1: Direct Esterification of Fumaric Acid with 2-Ethylhexanol

This protocol is a generalized procedure based on common esterification principles.

Materials:

-

Fumaric Acid: 1 mole

-

2-Ethylhexanol: 2.5 moles

-

p-Toluenesulfonic acid (catalyst): 0.02 moles

-

Toluene (as azeotropic agent): 200 mL

-

5% Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (B86663)

Procedure:

-

A reaction flask equipped with a Dean-Stark apparatus, a condenser, a thermometer, and a mechanical stirrer is charged with fumaric acid, 2-ethylhexanol, p-toluenesulfonic acid, and toluene.

-

The mixture is heated to reflux (approximately 120-140 °C) with vigorous stirring.

-

Water produced during the reaction is collected in the Dean-Stark trap. The reaction progress is monitored by the amount of water collected.

-

Once the theoretical amount of water has been collected (indicating completion of the reaction, typically 4-8 hours), the reaction mixture is cooled to room temperature.

-

The organic layer is washed sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and filtered.

-

Toluene and excess 2-ethylhexanol are removed by vacuum distillation to yield the crude this compound.

-

Further purification can be achieved by fractional vacuum distillation.

Method 2: Synthesis via Bis(2-ethylhexyl) maleate Isomerization

This two-step process is often favored in industrial settings.

Step 1: Synthesis of Bis(2-ethylhexyl) maleate

Materials:

-

Maleic Anhydride: 1 mole

-

2-Ethylhexanol: 2.2 moles

-

Amberlyst-15 (catalyst)

-

Toluene (optional, as solvent)

Procedure:

-

A reaction flask is charged with maleic anhydride, 2-ethylhexanol, and Amberlyst-15 catalyst (typically 1-5 wt% of reactants).

-

The mixture is heated to 100-130 °C with stirring.

-

The reaction is monitored by acid value titration.

-

Upon completion, the catalyst is filtered off. The resulting crude bis(2-ethylhexyl) maleate can be used directly in the next step or purified by vacuum distillation.

Step 2: Isomerization to this compound

Materials:

-

Bis(2-ethylhexyl) maleate: 1 mole

-

Phosphorus oxychloride (catalyst): 0.0025 moles

Procedure:

-

The crude or purified bis(2-ethylhexyl) maleate is charged into a reaction vessel.

-

Phosphorus oxychloride is added as the isomerization catalyst.

-

The mixture is heated to 115-125 °C and stirred for 2.5-5 hours.

-

The progress of the isomerization can be monitored by techniques such as ¹H NMR spectroscopy (disappearance of the maleate vinyl proton signal at ~6.2 ppm and appearance of the fumarate signal at ~6.8 ppm) or by the change in physical properties like the crystallizing point.

-

The final product, this compound, is purified by vacuum distillation. A yield of over 96% can be expected.[1]

Reaction Mechanisms and Process Visualization

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and experimental workflows.

Signaling Pathways

Caption: Chemical pathways for this compound synthesis.

Experimental Workflows

Caption: Experimental workflow for the direct esterification method.

Caption: Experimental workflow for the maleate isomerization route.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides key information for structure confirmation. The vinyl protons of the fumarate moiety typically appear as a singlet at approximately 6.8 ppm. The methylene (B1212753) protons adjacent to the ester oxygen appear as a multiplet around 4.1-4.2 ppm. The remaining aliphatic protons of the 2-ethylhexyl group appear in the region of 0.8-1.7 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester at around 165 ppm, and the vinyl carbons at approximately 134 ppm. The carbons of the 2-ethylhexyl groups will appear in the aliphatic region of the spectrum.

-

IR (Infrared) Spectroscopy: The IR spectrum of this compound will exhibit a strong absorption band for the C=O stretching of the ester group around 1720-1740 cm⁻¹. The C=C stretching of the alkene is typically observed around 1640-1650 cm⁻¹. The C-O stretching vibrations of the ester will be visible in the 1100-1300 cm⁻¹ region.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions may be necessary to achieve desired purity and yield. Researchers are encouraged to consult the cited literature for more detailed information on specific catalytic systems and process parameters.

References

Di(2-ethylhexyl) Fumarate: A Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di(2-ethylhexyl) fumarate (B1241708) (DEHF), also known as dioctyl fumarate, is an organic compound with the chemical formula C₂₀H₃₆O₄. It is the diester of fumaric acid and 2-ethylhexanol. Primarily utilized as a plasticizer in the manufacturing of polymers, its physical properties are crucial for determining its suitability and performance in various industrial applications. This technical guide provides a comprehensive overview of the core physical properties of Di(2-ethylhexyl) fumarate, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis.

Core Physical Properties

The quantitative physical properties of Di(2-ethylhexyl) fumarate are summarized in the table below. These values represent a consolidation of data from various sources and may vary depending on the purity of the substance and the specific experimental conditions.

| Property | Value | Units | Conditions |

| General | |||

| CAS Number | 141-02-6 | - | - |

| Molecular Formula | C₂₀H₃₆O₄ | - | - |

| Molecular Weight | 340.50 | g/mol | - |

| Appearance | Colorless to pale yellow liquid | - | Ambient |

| Thermal Properties | |||

| Boiling Point | ~409.8[1] | °C | @ 760 mmHg (estimated) |

| 211 - 220[2] | °C | @ atmospheric pressure | |

| 185[2][3][4] | °C | @ 5 mmHg | |

| 160[5] | °C | @ 0.5 Torr | |

| Melting Point | -58[2][6] | °C | - |

| Flash Point | 190[1][4][6] | °C | Closed Cup |

| Optical & Other Properties | |||

| Density | 0.94[4][6][7] | g/cm³ | @ 20°C |

| 0.9398[5] | g/cm³ | @ 20°C | |

| Refractive Index | 1.458 - 1.46[2][4][6] | - | @ 20°C (n20/D) |

| Water Solubility | Insoluble[3][4] | - | - |

| 0.001167[1] | mg/L | @ 25°C (estimated) | |

| Vapor Pressure | 5.9E-05[8] | mmHg | - |

| 0[2][6] | Pa | @ 20°C | |

| logP (o/w) | 7.691[1] | - | (estimated) |

Experimental Protocols

The determination of the physical properties listed above is conducted using standardized experimental methodologies. Below are detailed protocols based on internationally recognized standards, such as those from ASTM International and the Organisation for Economic Co-operation and Development (OECD).

Boiling Point Determination (ASTM D1120)

This method covers the determination of the equilibrium boiling point of liquid chemicals.

Apparatus:

-

A 100-mL round-bottom, short-neck, heat-resistant glass flask.

-

A water-cooled, reflux, glass-tube type condenser.

-

Boiling stones (silicon carbide grains).

-

A calibrated partial immersion thermometer.

-

An electric heating mantle.

Procedure:

-

Place a 60-mL sample of Di(2-ethylhexyl) fumarate and a few boiling stones into the flask.

-

Position the thermometer so that the bottom of the bulb is about 6.5 mm from the bottom of the flask.

-

Connect the flask to the condenser.

-

Apply heat with the heating mantle to bring the sample to a boil.

-

Adjust the heating rate so that the reflux ring of condensed vapor is at the bottom of the condenser.

-

Allow the sample to boil under equilibrium conditions for at least 10 minutes.

-

Record the temperature to the nearest 0.5°C. This is the observed boiling point.

-

Correct the observed boiling point for any deviation in barometric pressure from the standard 760 mmHg.

Melting Point Determination

For a substance like Di(2-ethylhexyl) fumarate, which has a very low melting point (solidification point), a cryostat is typically used.

Apparatus:

-

A small test tube or sample vial.

-

A calibrated low-temperature thermometer or thermocouple.

-

A cryostat or a cooling bath (e.g., dry ice/acetone).

-

A stirring mechanism.

Procedure:

-

Place a small sample of the liquid in the test tube.

-

Insert the thermometer into the sample, ensuring the bulb is fully immersed.

-

Place the test tube in the cooling bath and begin to cool the sample slowly while stirring continuously.

-

Record the temperature at regular intervals.

-

The melting point is the temperature at which the first crystals appear and remain upon slight warming, or the temperature at which the last crystals disappear upon slow heating after freezing. A plateau in the cooling curve can also indicate the freezing point.

Density Determination (ASTM D4052)

This test method covers the determination of the density and relative density of liquids by a digital density meter.[3]

Apparatus:

-

A digital density meter capable of meeting the required precision.

-

A thermostatically controlled bath to maintain the sample at the test temperature (20 ± 0.05°C).

-

Syringes for sample injection.

Procedure:

-

Calibrate the digital density meter with dry air and freshly boiled distilled water at 20°C.

-

Ensure the sample is homogenous and free of air bubbles.

-

Inject the Di(2-ethylhexyl) fumarate sample into the oscillating U-tube of the density meter.

-

Allow the reading to stabilize, which indicates thermal equilibrium has been reached.

-

Record the density reading from the instrument.

-

Clean and dry the sample tube thoroughly between measurements.

Flash Point Determination (ASTM D56)

This method is for determining the flash point of liquids with a Tag Closed Cup Tester.[4]

Apparatus:

-

Tag Closed Cup Tester (manual or automated).

-

Calibrated thermometer.

Procedure:

-

Set up the Tag Closed Cup Tester according to the manufacturer's instructions.

-

Fill the test cup with the Di(2-ethylhexyl) fumarate sample to the filling mark.

-

Place the lid on the cup and insert the thermometer.

-

Light the test flame and adjust it to the size of the bead on the cover.

-

Apply heat at a slow, constant rate.

-

As the temperature approaches the expected flash point, apply the test flame at specified temperature intervals by operating the shutter mechanism.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a distinct flash inside the cup.[9]

-

Record the flash point corrected for barometric pressure.

Refractive Index Determination (ASTM D1218)

This test method details the measurement of the refractive index of transparent hydrocarbon liquids.[6]

Apparatus:

-

A high-precision refractometer (e.g., an Abbe refractometer).

-

A constant temperature bath to maintain the prisms at 20 ± 0.05°C.

-

A light source, typically a sodium lamp (D-line).

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prisms of the refractometer are clean and dry.

-

Apply a few drops of the Di(2-ethylhexyl) fumarate sample to the surface of the lower prism.

-

Close the prisms and allow the sample to come to the temperature of the instrument.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.

-

Read the refractive index from the instrument's scale.

Water Solubility Determination (OECD 105)

This guideline describes two methods for determining water solubility: the flask method and the column elution method. Given the very low solubility of Di(2-ethylhexyl) fumarate, the flask method followed by a sensitive analytical technique is appropriate.

Apparatus:

-

A flask with a stirrer.

-

A constant temperature bath or room (25 ± 0.5°C).

-

Centrifuge or filtration apparatus.

-

An analytical instrument for determining the concentration of the dissolved substance (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID).

Procedure:

-

An excess amount of Di(2-ethylhexyl) fumarate is added to a known volume of distilled water in the flask.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, the mixture is centrifuged or filtered to separate the undissolved ester.

-

The concentration of Di(2-ethylhexyl) fumarate in the clear aqueous phase is determined using a calibrated analytical method (e.g., GC-FID).

-

The water solubility is reported as the mass of the substance per volume of water (e.g., in mg/L).

Mandatory Visualizations

Synthesis Workflow

Di(2-ethylhexyl) fumarate is typically synthesized via a Fischer-Speier esterification reaction. This process involves the acid-catalyzed reaction of fumaric acid with an excess of 2-ethylhexanol. Water, a byproduct of the reaction, is removed to drive the equilibrium towards the formation of the diester.

Caption: Fischer esterification process for the synthesis of Di(2-ethylhexyl) fumarate.

Analytical Workflow

The purity and concentration of Di(2-ethylhexyl) fumarate are commonly determined using gas chromatography with a flame ionization detector (GC-FID). This technique separates the compound from any impurities, which are then detected and quantified.

Caption: Gas chromatography workflow for the purity analysis of Di(2-ethylhexyl) fumarate.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. athabascau.ca [athabascau.ca]

- 5. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]

- 6. cerritos.edu [cerritos.edu]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. Determination and Pharmacokinetics of Di-(2-ethylhexyl) Phthalate in Rats by Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. shimadzu.com [shimadzu.com]

Spectroscopic Profile of Dioctyl Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for dioctyl fumarate (B1241708), a widely used chemical intermediate and polymer modifier. The information presented herein is intended to support research and development activities by offering detailed spectroscopic data (NMR and IR), experimental methodologies, and relevant chemical pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the tabulated ¹H and ¹³C NMR data for dioctyl fumarate.

Table 1: ¹H NMR Spectroscopic Data for Dioctyl Fumarate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for Dioctyl Fumarate

| Chemical Shift (δ) ppm | Assignment |

| Specific peak data not available in search results, but a spectrum is available for reference[1] |

Note: While specific peak assignments for dioctyl fumarate were not explicitly found in the available search results, a reference to the ¹³C NMR spectrum is available through ChemicalBook, which can be consulted for direct spectral interpretation.[1]

Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of dioctyl fumarate is characterized by the following key absorption bands.

Table 3: FT-IR Spectroscopic Data for Dioctyl Fumarate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak data not available in search results, but a spectrum is available for reference[2] |

Note: A reference IR spectrum for dioctyl fumarate is available on ChemicalBook for visual inspection.[2]

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring NMR and FT-IR spectra of liquid ester samples like dioctyl fumarate.

NMR Spectroscopy Experimental Protocol

Sample Preparation:

-

A sample of dioctyl fumarate (typically 5-25 mg for ¹H NMR, and 20-100 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL.

-

The solution is then filtered through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

The NMR tube is capped and carefully placed in the NMR spectrometer.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is typically used.

-

Nuclei: ¹H and ¹³C nuclei are observed.

-

Parameters for ¹H NMR:

-

Number of scans: 8-16

-

Relaxation delay: 1-2 seconds

-

Pulse width: Typically 30-45 degrees

-

-

Parameters for ¹³C NMR:

-

Number of scans: 128-1024 (or more, depending on concentration)

-

Relaxation delay: 2-5 seconds

-

Pulse program: Typically a proton-decoupled pulse sequence.

-

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy Experimental Protocol

Sample Preparation (Neat Liquid):

-

Ensure the ATR crystal or salt plates (e.g., KBr, NaCl) of the FT-IR spectrometer are clean and dry.

-

For ATR-FTIR, a single drop of dioctyl fumarate is placed directly onto the crystal.

-

For transmission FT-IR using salt plates, a drop of the liquid is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film.

-

The sample is then placed in the spectrometer's sample compartment.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR) or Transmission.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty ATR crystal or clean salt plates is collected and automatically subtracted from the sample spectrum.

Synthesis of Dioctyl Fumarate: A Representative Workflow

Dioctyl fumarate is typically synthesized via the esterification of fumaric acid with 2-ethylhexanol. This process can be visualized as a straightforward chemical transformation.

Caption: A simplified workflow for the synthesis of dioctyl fumarate.

This guide provides a foundational understanding of the spectroscopic characteristics of dioctyl fumarate. For definitive analysis, it is recommended to acquire and interpret the spectra from primary sources or through direct experimental measurement.

References

An In-depth Technical Guide on the Solubility of Bis(2-ethylhexyl) Fumarate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-ethylhexyl) fumarate (B1241708) (BEHF), also known as dioctyl fumarate (DOF), is an organic compound classified as a diester of fumaric acid and 2-ethylhexanol.[1][2] It is a colorless to pale yellow, oily liquid with a mild odor and low volatility.[1][3] With a molecular formula of C₂₀H₃₆O₄ and a molecular weight of 340.50 g/mol , its structure features a central carbon-carbon double bond in a trans configuration, flanked by two ester groups each attached to a branched eight-carbon alkyl chain.[1][2] This structure imparts significant non-polar characteristics to the molecule. BEHF is primarily utilized as a plasticizer in polymer applications, such as for polyvinyl acetate (B1210297) (PVC), to enhance flexibility and durability.[1] It also serves as a co-monomer in the synthesis of various polymers and as a reactive diluent in coatings and adhesives.[1]

Solubility Profile of Bis(2-ethylhexyl) Fumarate

The solubility of a compound is a critical physicochemical property that influences its application, formulation, and synthesis. The large, branched alkyl chains of this compound dominate its molecular structure, making it a distinctly lipophilic and non-polar molecule. Consequently, it is insoluble in water but shows good solubility in a range of common organic solvents.[1][4]

Quantitative Solubility Data

While qualitative descriptions of this compound's solubility are widely available, specific quantitative data (e.g., g/100 mL at specified temperatures) in a broad range of organic solvents is not extensively documented in publicly accessible literature. The available information confirms its solubility in several non-polar and moderately polar organic solvents.

The following table summarizes the known qualitative and limited quantitative solubility information for this compound.

| Solvent | Formula | Polarity | Solubility | Citation |

| Water | H₂O | Polar | Insoluble (1.19 mg/L at 20°C) | [5] |

| Methanol | CH₃OH | Polar | Soluble | [5] |

| Ethanol | C₂H₅OH | Polar | Soluble | [1] |

| Chloroform | CHCl₃ | Non-Polar | Soluble | [5] |

| Toluene | C₇H₈ | Non-Polar | Soluble | [1] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but specific concentration limits are not provided in the cited sources.

Experimental Protocol: Determination of Solubility by the Gravimetric Shake-Flask Method

For researchers needing to generate precise quantitative solubility data for this compound, the isothermal shake-flask method followed by gravimetric analysis is a reliable and standard procedure. This method measures the equilibrium solubility of a solute in a solvent at a controlled temperature.

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or flasks with airtight screw caps

-

Orbital shaker with a temperature-controlled chamber

-

Analytical balance (readable to 0.1 mg)

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Glass syringes

-

Drying oven or vacuum desiccator

-

Pipettes and general laboratory glassware

Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is necessary to ensure saturation.

-

Pipette a precise volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).

-

Shake the vials at a moderate speed (e.g., 150 rpm) for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically adequate. The presence of visible, undissolved solute should be confirmed at the end of this period.

-

-

Sample Collection and Filtration:

-

Stop the shaker and allow the vials to stand undisturbed inside the temperature-controlled chamber for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed glass syringe to prevent precipitation upon cooling.

-

Immediately attach a syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Record the exact mass of the filtered saturated solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a drying oven at a temperature well below the boiling point of this compound (e.g., 60-70°C) until a constant weight is achieved. A vacuum desiccator can also be used.

-

Once all the solvent has evaporated, allow the vial containing the dried solute to cool to room temperature in a desiccator before weighing it again.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

The solubility can be expressed in various units, such as g/100 mL or g/kg of solvent.

Solubility ( g/100 mL) = (Mass of solute / Volume of aliquot) × 100

-

Synthesis and Purification Workflow

This compound is commercially produced via the Fischer esterification of fumaric acid with 2-ethylhexanol, typically using an acid catalyst.[1] The subsequent purification process is critical to achieving the high-purity product required for industrial applications.[1] The following diagram illustrates the key stages of this manufacturing process.

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Thermal Stability of Bis(2-ethylhexyl) Fumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermal Stability

The thermal stability of a compound is a critical parameter, particularly in applications such as polymer synthesis, materials science, and drug formulation, where substances may be subjected to elevated temperatures during processing, storage, or application. For a plasticizer like bis(2-ethylhexyl) fumarate (B1241708), understanding its thermal decomposition profile is essential to prevent degradation, which can lead to loss of performance and the generation of potentially harmful byproducts. Analytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are powerful tools for characterizing the thermal properties of such materials.

Experimental Protocols for Thermal Analysis

Detailed methodologies for conducting TGA and DSC experiments are provided below. These protocols are based on standard practices for the thermal analysis of organic esters and polymers.

2.1. Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere.[1]

-

Objective: To determine the temperatures at which bis(2-ethylhexyl) fumarate decomposes and to quantify the mass loss at each stage.

-

Instrumentation: A standard thermogravimetric analyzer.

-

Experimental Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting data is typically plotted as percent mass loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

-

Data Analysis: From the TGA curve, determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak) from the DTG curve, and the residual mass at the final temperature.

2.2. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature.

-

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these processes.

-

Instrumentation: A standard differential scanning calorimeter.

-

Experimental Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature beyond its expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

-

Data Analysis: Analyze the resulting thermogram to identify endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., decomposition, crystallization). Determine the peak temperatures and the enthalpy of transitions by integrating the peak areas.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful analytical technique used to identify the volatile and semi-volatile products formed during the thermal decomposition of a material.

-

Objective: To elucidate the thermal degradation mechanism of this compound by identifying its decomposition products.

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Experimental Procedure:

-

Sample Preparation: Place a small amount (typically in the microgram range) of this compound into a pyrolysis tube or onto a filament.

-

Pyrolysis: Rapidly heat the sample to a specific decomposition temperature (e.g., 400 °C, 500 °C, 600 °C) in an inert atmosphere (helium). The pyrolysis products are swept directly into the GC injection port.

-

Gas Chromatography: The volatile decomposition products are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program for the GC oven would be to hold at a low temperature (e.g., 40 °C) for a few minutes, then ramp up to a high temperature (e.g., 300 °C) to elute all compounds.

-

Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparison to a spectral library (e.g., NIST).

-

-

Data Analysis: Identify the individual peaks in the chromatogram by interpreting their mass spectra. This information can be used to propose a degradation pathway for the parent molecule.

Hypothetical Thermal Degradation Pathway of this compound

Based on the known thermal decomposition mechanisms of similar esters, a plausible degradation pathway for this compound is proposed. The primary decomposition route is likely to involve the cleavage of the ester bond, leading to the formation of 2-ethyl-1-hexene (B155198) and a carboxylic acid intermediate, which can further decompose.

Caption: Hypothetical thermal degradation pathway of this compound.

Data Presentation

The following table summarizes representative quantitative data that could be obtained from the thermal analysis of this compound. Note: This data is illustrative and based on typical values for similar high-boiling point esters, as specific data for this compound was not found in the cited literature.

| Parameter | Typical Value Range | Analytical Technique |

| Onset of Decomposition (Tonset) | 200 - 250 °C | TGA |

| Peak Decomposition Temp (Tpeak) | 250 - 300 °C | TGA/DTG |

| Final Decomposition Temp | 350 - 450 °C | TGA |

| Residual Mass @ 600 °C | < 5% | TGA |

| Melting Point | Not Applicable (Liquid) | DSC |

| Boiling Point | > 200 °C (decomposes) | DSC/TGA |

Conclusion

While a dedicated body of literature on the thermal stability of this compound is sparse, established analytical techniques provide a robust framework for its characterization. The experimental protocols for TGA, DSC, and Py-GC-MS outlined in this guide offer a comprehensive approach to understanding the thermal decomposition behavior of this compound. The hypothetical degradation pathway and representative data serve as a valuable starting point for researchers initiating such studies. Accurate determination of these thermal properties is paramount for the safe and effective application of this compound in various industrial and pharmaceutical contexts.

References

Bis(2-ethylhexyl) fumarate material safety data sheet

An In-depth Technical Guide to the Material Safety Data Sheet for Bis(2-ethylhexyl) fumarate (B1241708)

This guide provides a comprehensive overview of the safety, handling, and hazardous properties of Bis(2-ethylhexyl) fumarate. The information is intended for researchers, scientists, and professionals in drug development who work with this chemical.

Section 1: Identification

This section provides the basic identification of the chemical.

| Identifier | Value |

| Product Name | This compound[1][2][3] |

| Synonyms | Di(2-ethylhexyl) fumarate, Dioctyl fumarate, Fumaric Acid Di(2-ethylhexyl) Ester[1][2][4] |

| CAS Number | 141-02-6[1][2][5][6] |

| EC Number | 205-448-2[2][6] |

| Molecular Formula | C20H36O4[1][2][5][6] |

| Molecular Weight | 340.50 g/mol [1][2][3][5] |

| Recommended Use | For laboratory research purposes.[1] |

| Restrictions on Use | Not for drug or household use.[1] |

Section 2: Hazard(s) Identification

This section outlines the hazards associated with this compound and the corresponding warning information.

GHS Classification

Label Elements

-

Pictogram:

-

Hazard Statements:

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[2]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[2]

Section 3: Composition/Information on Ingredients

This section provides details on the chemical composition.

| Component | CAS Number | Weight % |

| This compound | 141-02-6 | >98.0% |

Section 4: First-Aid Measures

This section describes the initial care that should be given by untrained responders to an individual who has been exposed to the chemical.

-

General Advice: Consult a physician if necessary.[5]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5]

-

Skin Contact: Wash skin with soap and water.[5] If skin irritation occurs, get medical advice/attention.[5] Take off contaminated clothing and wash before reuse.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

-

Ingestion: Clean mouth with water. Never give anything by mouth to an unconscious person.[5]

Section 5: Fire-Fighting Measures

This section provides information on fighting fires caused by or involving the chemical.

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment, such as dry chemical, foam, or carbon dioxide.[1][8]

-

Unsuitable Extinguishing Media: Water may scatter and spread the fire.[1][8]

-

Specific Hazards Arising from the Chemical: No information available.[5]

-

Hazardous Combustion Products: Carbon oxides.[5]

-

Protective Equipment and Precautions for Firefighters: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[5]

Section 6: Accidental Release Measures

This section provides recommendations for responding to spills, leaks, or releases.

-

Personal Precautions: Ensure adequate ventilation, especially in confined areas.[5] Use personal protective equipment.[8]

-

Environmental Precautions: See Section 12 for additional Ecological Information.[5] Prevent further leakage or spillage if safe to do so.[5]

-

Methods for Cleaning Up: Pick up and transfer to properly labeled containers.[5] Absorb spilled material in a suitable absorbent (e.g., rag, dry sand, earth, sawdust).[1]

Section 7: Handling and Storage

This section provides guidance on safe handling practices and storage conditions.

-

Precautions for Safe Handling: Handle in accordance with good industrial hygiene and safety practice.[5]

-

Conditions for Safe Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] Store at room temperature.[5]

-

Incompatible Materials: Strong oxidizing agents.[5]

Section 8: Exposure Controls/Personal Protection

This section provides information on exposure limits, engineering controls, and personal protective equipment.

-

Exposure Guidelines: This product, as supplied, does not contain any hazardous materials with occupational exposure limits established by the region-specific regulatory bodies.[5]

-

Engineering Controls: Good general ventilation should be used.[7]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side shields (or goggles).[5]

-

Skin and Body Protection: Wear protective gloves and protective clothing.[5]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA-approved respiratory protection should be worn.[5]

-

Section 9: Physical and Chemical Properties

This section provides the physical and chemical properties of the substance.

| Property | Value |

| Physical State | Liquid[1][2][4] |

| Appearance | Clear, colorless to almost colorless oil[1][2][6] |

| Odor | Slight[1][2] |

| Melting Point | -58 °C (lit.)[9] |

| Boiling Point | 185 °C / 0.7 kPa[2] |

| Flash Point | 190 °C[2] |

| Density | 0.94 g/cm³ at 20 °C[2][6] |

| Solubility in Water | Insoluble[1][2] |

| Solubility in Other Solvents | Soluble in Chloroform, Methanol[6] |

| Partition Coefficient (log Pow) | 7.94[6] |

| Vapor Pressure | 0 Pa at 20 °C; 0.001 Pa at 25 °C[6] |

Section 10: Stability and Reactivity

This section describes the reactivity hazards of the chemical and the chemical stability information.

-

Chemical Stability: Stable under recommended storage conditions.[5]

-

Possibility of Hazardous Reactions: None under normal processing.[5]

-

Conditions to Avoid: Extremes of temperature and direct sunlight.[5]

-

Incompatible Materials: Strong oxidizing agents.[5]

-

Hazardous Decomposition Products: Carbon oxides.[5]

Section 11: Toxicological Information

This section provides a concise but complete description of the various toxicological (health) effects and the available data used to identify those effects.

Acute Toxicity

| Route | Species | Value |

| Oral LD50 | Rat | = 29200 mg/kg[5] |

| Dermal LD50 | Rabbit | > 20 mL/kg[5] |

| Inhalation LC50 | No data available |

Experimental Protocols Detailed experimental protocols for the toxicological studies cited are not available in the provided safety data sheets. The data represents the results of standardized testing on the specified animal species.

Health Effects

-

Ingestion: May be harmful if swallowed.[7]

-

Inhalation: May be harmful if inhaled.[7]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.

-

Reproductive Toxicity: Expected to have a low order of reproductive and developmental toxicity from oral exposure, based on a structurally similar compound.[10]

Section 12: Ecological Information

This section provides information to evaluate the environmental impact of the chemical if it were released to the environment.

-

Ecotoxicity: No specific data is readily available. However, some sources indicate it is toxic to aquatic life with long-lasting effects.[3]

-

Persistence and Degradability: Not readily biodegradable.[11]

-

Bioaccumulative Potential: Potential for bioaccumulation.

-

Mobility in Soil: No data available.

Section 13: Disposal Considerations

This section provides information on proper disposal, recycling, and reclamation of the chemical or its container.

-

Waste Disposal Methods: Disposal should be in accordance with applicable regional, national, and local laws and regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[12] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[12] Do not discharge to sewer systems.[12]

Section 14: Transport Information

This section provides information for shipping and transporting the chemical.

-

DOT (US): Not regulated/Non-hazardous for transportation.[1]

-

IATA: Not regulated/Non-hazardous for transportation.[1]

-

IMDG: Not regulated/Non-hazardous for transportation.[1]

Section 15: Regulatory Information

This section provides safety, health, and environmental regulations specific for the product.

-

TSCA (Toxic Substance Control Act): This product is on the EPA Toxic Substances Control Act (TSCA) inventory.[1]

-

OSHA Hazard Communication Standard: This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[5]

Section 16: Other Information

This section provides any other information that is not included in the previous sections.

-

Disclaimer: The information provided in this Material Safety Data Sheet is correct to the best of our knowledge, information, and belief at the date of its publication. The information given is designed only as a guidance for safe handling, use, processing, storage, transportation, disposal, and release and is not to be considered a warranty or quality specification.[5]

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 2-Ethylhexyl fumarate | C20H36O4 | CID 5370325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 141-02-6 | TCI AMERICA [tcichemicals.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. DIOCTYL FUMARATE - Safety Data Sheet [chemicalbook.com]

- 7. hbchemical.com [hbchemical.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. DIOCTYL FUMARATE | CAS#:141-02-6 | Chemsrc [chemsrc.com]

- 10. 2-Ethylhexyl fumarate - Hazardous Agents | Haz-Map [haz-map.com]

- 11. chemos.de [chemos.de]

- 12. chemicalbook.com [chemicalbook.com]

The Microbial Degradation of Bis(2-ethylhexyl) Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) fumarate (B1241708) (BEHF) is a diester used in various industrial applications. Understanding its environmental fate and potential for bioremediation is crucial. This technical guide provides a comprehensive overview of the predicted biodegradation pathways of BEHF. Due to a lack of direct studies on BEHF, this guide synthesizes information from analogous compounds, primarily the structurally similar and extensively studied plasticizer bis(2-ethylhexyl) phthalate (B1215562) (DEHP), as well as the known metabolic fates of BEHF's constituent parts: fumaric acid and 2-ethylhexanol. The proposed pathway involves an initial enzymatic hydrolysis followed by the entry of the resulting metabolites into central metabolic pathways. This document outlines the key microorganisms, enzymes, and metabolic intermediates likely involved in this process, supported by quantitative data from related compounds and detailed experimental protocols.

Introduction

Bis(2-ethylhexyl) fumarate is a synthetic chemical compound utilized in the manufacturing of various polymers. Its presence in the environment raises questions about its persistence and potential for microbial degradation. The biodegradation of xenobiotic compounds is a key process in their removal from the environment, and understanding these pathways is essential for assessing environmental risk and developing bioremediation strategies.

This guide will detail the hypothesized biodegradation pathway of BEHF, drawing heavily on the well-documented degradation of bis(2-ethylhexyl) phthalate (DEHP). The structural similarity between these two molecules, particularly the shared bis(2-ethylhexyl) ester groups, allows for a scientifically grounded extrapolation of the metabolic processes.

Proposed Biodegradation Pathway of BEHF

The microbial degradation of BEHF is predicted to be a multi-step process initiated by the enzymatic hydrolysis of its ester bonds. This process can be broken down into three main stages:

-

Stage 1: Primary Biodegradation. The initial cleavage of one or both ester linkages of the BEHF molecule.

-

Stage 2: Intermediate Metabolism. The further breakdown of the initial hydrolysis products.

-

Stage 3: Central Metabolism. The entry of the smaller metabolites into the central metabolic cycles of the microorganisms, leading to complete mineralization.

The proposed overall pathway is illustrated in the diagram below.

Stage 1 & 2: Hydrolysis to Fumaric Acid and 2-Ethylhexanol

The initial and rate-limiting step in the biodegradation of BEHF is expected to be the hydrolysis of the ester bonds by microbial esterases or lipases. This is analogous to DEHP degradation, where carboxylesterases play a crucial role. This hydrolysis likely proceeds in a stepwise manner:

-

Hydrolysis to Mono(2-ethylhexyl) Fumarate (MEHF): An esterase first cleaves one of the ester bonds, releasing one molecule of 2-ethylhexanol and forming the intermediate, mono(2-ethylhexyl) fumarate.

-

Hydrolysis of MEHF: A second enzymatic hydrolysis step breaks down MEHF into fumaric acid and a second molecule of 2-ethylhexanol.

Bacteria from the genus Rhodococcus are well-known for their ability to degrade a wide range of esters and are prime candidates for facilitating this initial hydrolysis.[1][2][3][4][5] Additionally, species of Mycobacterium and Bacillus have been shown to degrade DEHP and would likely possess the necessary enzymes to act on BEHF.[6][7][8]

Stage 3: Metabolism of Intermediates

Fumaric acid is a common metabolite in all domains of life and a key intermediate in the citric acid cycle (also known as the tricarboxylic acid or TCA cycle).[9][10] Once liberated, fumaric acid can be readily assimilated by a wide range of microorganisms. The enzyme fumarase (fumarate hydratase) catalyzes the reversible hydration of fumarate to L-malate, which is then further metabolized in the TCA cycle to generate energy and biomass.[11]

References

- 1. Biodegradation potential of the genus Rhodococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rhodococcus Strains from the Specialized Collection of Alkanotrophs for Biodegradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Simultaneously degradation of various phthalate esters by Rhodococcus sp. AH-ZY2: Strain, omics and enzymatic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microbial treatment of bis (2-ethylhexyl) phthalate in polyvinyl chloride with isolated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fumaric acid production by fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bacterial fumarase and L-malic acid are evolutionary ancient components of the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Bis(2-ethylhexyl) fumarate via Esterification

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bis(2-ethylhexyl) fumarate (B1241708), also known as dioctyl fumarate (DOF), is an organic compound synthesized from fumaric acid and 2-ethylhexanol.[1] It is a colorless to pale yellow liquid with a slightly sweet odor.[1] This diester is valued for its low volatility, good thermal stability, and low toxicity, making it a favorable component in various industrial applications.[1] It is commonly used as a plasticizer in polymers to enhance flexibility and durability, and as a reactive diluent in coatings and adhesives.[1][2] The synthesis of Bis(2-ethylhexyl) fumarate is typically achieved through the direct esterification of fumaric acid with 2-ethylhexanol, often in the presence of an acid catalyst. An alternative route involves the esterification of maleic anhydride (B1165640) to form bis(2-ethylhexyl) maleate, followed by isomerization to the fumarate.[3]

Experimental Protocols

This section details the methodology for the synthesis of this compound via the direct esterification of fumaric acid with 2-ethylhexanol using sulfuric acid as a catalyst.

Materials:

-

Fumaric acid

-

2-Ethylhexanol

-

Sulfuric acid (H₂SO₄)

-

Toluene (or other suitable water-carrying agent)

-

Sodium bicarbonate (or other suitable base for neutralization)

-

Anhydrous sodium sulfate (B86663) (or other suitable drying agent)

-

Maleic anhydride (for alternative synthesis route)[4]

Equipment:

-

Three-necked round-bottom flask

-

Thermometer

-

Reflux condenser

-

Dean-Stark apparatus (or a similar water separator)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-